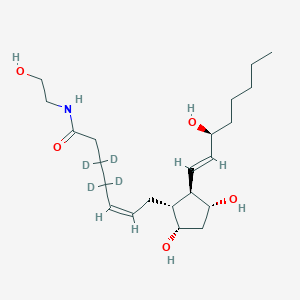
Prostaglandin D1-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin D1-d4 is a synthetic analog of prostaglandin D1, containing four deuterium atoms at the 3, 3’, 4, and 4’ positions. This compound is primarily used as an internal standard for the quantification of prostaglandin D1 by gas chromatography or liquid chromatography-mass spectrometry. Prostaglandin D1 is a theoretical D-series metabolite of dihomo-gamma-linolenic acid but has not been isolated as a natural product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin D1-d4 involves the incorporation of deuterium atoms into the prostaglandin D1 structure. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include the formation of the prostaglandin skeleton, followed by the selective introduction of deuterium atoms at specific positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions. The final product is purified using chromatographic techniques to achieve the required purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin D1-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the prostaglandin structure and introducing functional groups that enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the prostaglandin structure.
Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups that exhibit different biological activities .
Scientific Research Applications
Prostaglandin D1-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of prostaglandin D1 by gas chromatography or liquid chromatography-mass spectrometry.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to platelet aggregation and inflammation.
Mechanism of Action
Prostaglandin D1-d4 exerts its effects by interacting with specific prostaglandin receptors on the surface of target cells. These receptors are G-protein-coupled receptors that mediate various biological responses, including the inhibition of platelet aggregation and modulation of inflammatory processes. The binding of this compound to its receptors activates intracellular signaling pathways that lead to the desired biological effects .
Comparison with Similar Compounds
Prostaglandin D2: Another member of the prostaglandin family, known for its role in inflammation and allergic responses.
Prostaglandin E2: Involved in the regulation of inflammation, pain perception, and body temperature.
Prostaglandin F2alpha: Plays a role in smooth muscle contraction and is important in reproductive processes.
Uniqueness: Prostaglandin D1-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry-based assays. Additionally, its inhibitory effect on platelet aggregation distinguishes it from other prostaglandins .
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 |
InChI Key |
CIMMACURCPXICP-VRXRJXMLSA-N |
Isomeric SMILES |
[2H]C([2H])(CCC[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O)C([2H])([2H])CC(=O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B10767196.png)
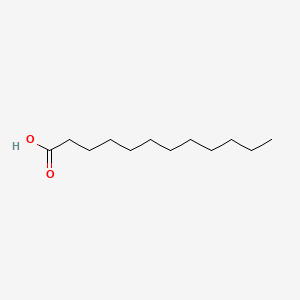
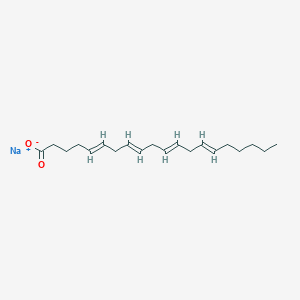
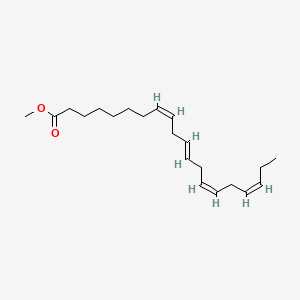
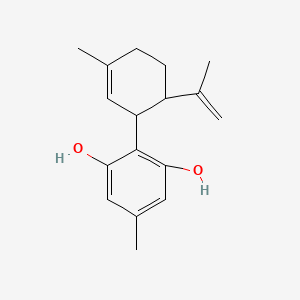
![[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B10767229.png)
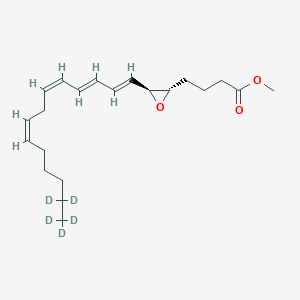
![7,12-Dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767234.png)

